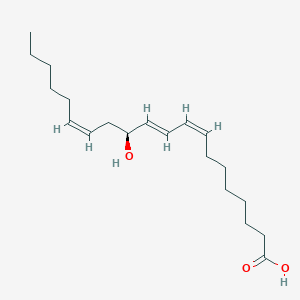
12(S)-HETrE
描述
12(S)-HETrE is a HETrE that is (8Z,10E,14Z)-icosatrienoic acid in which the hydroxy group is located at the 12(S)-posiiton. It has a role as a human xenobiotic metabolite. It is functionally related to an all-cis-icosa-8,11,14-trienoic acid. It is a conjugate acid of a this compound(1-).
生物活性
12(S)-Hydroxy-8,10,14-eicosatrienoic acid (12(S)-HETrE) is an oxylipin derived from dihomo-γ-linolenic acid (DGLA) through the action of the enzyme platelet-type 12-lipoxygenase (12-LOX). This compound has garnered attention for its diverse biological activities, particularly in the context of platelet function, inflammation, and vascular biology.
This compound is produced primarily in platelets and is formed when DGLA undergoes oxidation by 12-LOX. The compound exhibits significant biological activity by interacting with G protein-coupled receptors (GPCRs), particularly those linked to the Gαs signaling pathway. Upon activation, this pathway leads to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA), which mediates various physiological responses including anti-platelet effects .
Biological Functions
- Anti-Platelet Activity :
- Inflammation Modulation :
- Vascular Effects :
Comparative Analysis with Other Oxylipins
The biological activity of this compound can be compared with other related compounds such as 12(R)-HETrE and 12(S)-HETE. While both this compound and 12(R)-HETrE exhibit biological activities, their effects differ significantly:
| Compound | Primary Source | Biological Activity | Key Effects |
|---|---|---|---|
| This compound | Platelets | Anti-platelet, anti-inflammatory | Inhibits aggregation, enhances cAMP levels |
| 12(R)-HETrE | Various tissues | Pro-inflammatory, angiogenic | Promotes inflammation, increases vascular permeability |
| 12(S)-HETE | Various tissues | Pro-inflammatory | Associated with cancer metastasis |
Case Studies
-
Thrombosis Models :
In a study utilizing injury-induced thrombosis models, administration of this compound did not alter hemostasis significantly, suggesting a selective role in modulating platelet function without compromising hemostatic balance . -
Endothelial Function :
Research indicated that treatment with this compound improved endothelial cell function under oxidative stress conditions, which is critical for maintaining vascular health .
Future Directions
Despite the promising findings regarding the biological activities of this compound, further research is necessary to elucidate its receptor interactions and the full spectrum of its physiological roles. Identifying specific receptors for this compound could lead to novel therapeutic targets for managing cardiovascular diseases and inflammatory conditions.
科学研究应用
Case Study 1: Anti-Thrombotic Effects
A study conducted by Ikei et al. (2017) investigated the anti-thrombotic properties of 12(S)-HETrE in a murine model. The researchers found that administration of this compound prior to laser-induced injury significantly inhibited thrombus formation compared to control groups. The study highlighted the importance of Gαs-coupled receptors in mediating these effects and suggested potential therapeutic applications for managing thrombotic diseases .
Case Study 2: Platelet Function Modulation
In another study, researchers explored the role of this compound in modulating platelet function through its interaction with the prostacyclin receptor (IP). The findings indicated that pharmacological inhibition of IP receptor activity diminished the anti-aggregatory effects of this compound both in vitro and in vivo. This suggests that targeting the IP pathway could enhance the therapeutic efficacy of this compound as an anti-platelet agent .
Implications for Therapeutic Development
The unique properties of this compound position it as a promising candidate for therapeutic development aimed at treating cardiovascular diseases associated with thrombosis. Its ability to inhibit platelet activation and thrombus formation suggests potential applications as an anti-thrombotic agent.
Potential Therapeutic Applications:
- Anti-Platelet Therapy: Given its mechanism of action via Gαs-coupled receptors and inhibition of platelet aggregation, this compound could be developed as a novel anti-platelet drug.
- Management of Thrombotic Disorders: Its efficacy in preventing thrombus formation indicates potential use in clinical settings for patients at risk of thrombosis.
Future Research Directions:
Further investigations are needed to elucidate the specific receptor interactions and signaling pathways involved in the actions of this compound. Identifying these mechanisms will be crucial for optimizing its therapeutic use and understanding its full biological significance.
属性
IUPAC Name |
(8Z,10E,12S,14Z)-12-hydroxyicosa-8,10,14-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h8,10-11,13-14,17,19,21H,2-7,9,12,15-16,18H2,1H3,(H,22,23)/b11-8-,13-10-,17-14+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIXZLMPKIFFGQ-ONNNWOQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C\CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















